molecular formula C8H20ClN B7776331 N-butylbutan-1-amine hydrochloride

N-butylbutan-1-amine hydrochloride

Cat. No. B7776331
M. Wt: 165.70 g/mol
InChI Key: ODYNBECIRXXOGG-UHFFFAOYSA-N
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Description

N-butylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H20ClN and its molecular weight is 165.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-butylbutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butylbutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Interactions in Amide and Amine Mixtures : Research on the thermodynamics of mixtures involving similar amines, like N-butylbutan-1-amine, has been conducted to understand their volumetric, speed of sound, and refractive index properties. This research is significant for understanding the molecular interactions and structural effects in these mixtures, which can be applied to N-butylbutan-1-amine hydrochloride (Hevia et al., 2016).

  • Relative Permittivities in Mixtures : Another study focused on the relative permittivities of mixtures containing compounds similar to N-butylbutan-1-amine hydrochloride. Understanding these permittivities can be crucial for applications in fields like electronics and materials science (Hevia et al., 2017).

  • Synthesis of Related Amines : The synthesis processes of similar amines, which can be intermediates for various biologically active molecules, provide insights into potential synthetic routes and applications of N-butylbutan-1-amine hydrochloride in pharmaceuticals and organic chemistry (Nagarapu et al., 2009).

  • Excess Molar Enthalpies in Mixtures : Research on the excess molar enthalpies of mixtures involving similar compounds helps understand the energy changes during mixing, which is critical in chemical engineering and material science applications (Hevia et al., 2019).

  • Amination Kinetics : Studies on the amination kinetics of related compounds can provide insights into the reactivity and potential applications of N-butylbutan-1-amine hydrochloride in organic synthesis and polymer chemistry (Kawabe & Yanagita, 1971).

properties

IUPAC Name

dibutylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYNBECIRXXOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH2+]CCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butylbutan-1-amine hydrochloride

CAS RN

6287-40-7
Record name 1-Butanamine, N-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6287-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.